N-allyl-3-phenylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-phenyl-N-prop-2-enylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-9-15-14(17)16-10-8-13(11-16)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSPOCUVYRTZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3-phenylpyrrolidine with allyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine carboxamides depending on the nucleophile used.
Scientific Research Applications
N-allyl-3-phenylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-allyl-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key differences between N-allyl-3-phenylpyrrolidine-1-carboxamide and related compounds:
Physical and Chemical Properties
- Molecular Weight : The coumarin derivative (MW 382.8) is significantly heavier than the target compound, likely reducing solubility in polar solvents.
Biological Activity
N-allyl-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features an allyl group attached to the nitrogen atom of a pyrrolidine ring, along with a phenyl group. This unique structure contributes to its biological activity, particularly as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for fatty acid biosynthesis.
The primary mechanism of action for this compound involves its inhibition of ENR. By obstructing this enzyme's function, the compound disrupts lipid biosynthesis pathways, which may have implications for treating metabolic disorders and obesity-related conditions.
Target Enzyme: Enoyl-Acyl Carrier Protein Reductase
| Enzyme | Function | Inhibition by this compound |
|---|---|---|
| ENR | Catalyzes the reduction of enoyl-acyl carrier proteins in fatty acid synthesis | Potent inhibitor, affecting lipid metabolism |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Effects : Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with cellular metabolic pathways.
- Metabolic Regulation : Its role as an ENR inhibitor positions it as a potential therapeutic agent for managing metabolic diseases.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
Study 1: Inhibition of Fatty Acid Synthesis
A study demonstrated that the compound effectively inhibited ENR activity in vitro, leading to reduced fatty acid synthesis in cultured cells. This finding suggests a mechanism through which the compound may exert effects on lipid metabolism and obesity.
Study 2: Antimicrobial Activity
In another investigation, this compound exhibited significant antimicrobial activity against several bacterial strains, indicating its potential as a novel antibiotic agent.
Pharmacokinetics
Pharmacokinetic studies reveal favorable absorption and distribution characteristics for this compound:
| Parameter | Value |
|---|---|
| Molecular Weight | 190.24 g/mol |
| Solubility | Soluble in organic solvents |
| Bioavailability | High |
These properties enhance its suitability for further development as a therapeutic agent.
Q & A
Q. What are common synthetic routes for preparing N-allyl-3-phenylpyrrolidine-1-carboxamide, and what key intermediates are involved?
The compound can be synthesized via palladium-catalyzed carboamination reactions, as demonstrated for structurally analogous pyrrolidine derivatives. For example, allyl-substituted pyrrolidines are synthesized by reacting amines with vinyl halides in the presence of sodium tert-butoxide and a palladium catalyst (e.g., Pd(OAc)₂) at elevated temperatures (110°C). Key intermediates include α-bromostyrene derivatives, which facilitate regioselective allylation .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Structural confirmation relies on a combination of NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry. For instance, ¹H NMR can resolve allyl group protons (δ ~5.0–6.0 ppm) and pyrrolidine ring protons (δ ~1.5–3.5 ppm), while IR confirms the carboxamide C=O stretch (~1650 cm⁻¹). Computational validation of spectroscopic data using tools like Gaussian or ACD/Labs can further resolve ambiguities .
Q. What are standard purity assessment protocols for this compound?
Purity is typically assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Quantification of impurities (<5%) requires calibration against certified reference standards. For hygroscopic or thermally unstable batches, Karl Fischer titration or dynamic vapor sorption (DVS) may supplement analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize regioisomer formation during allylation?
Regioisomer challenges arise from competing nucleophilic attack pathways. To favor the desired product:
- Use sterically hindered ligands (e.g., dppe) to direct allylation to the less hindered position.
- Control temperature (110°C optimal for kinetic control) and stoichiometry (excess vinyl halide).
- Monitor reaction progress via in-situ FTIR or LC-MS to terminate at maximal yield .
Q. What computational methods are suitable for predicting the bioactivity of this compound analogs?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic properties (HOMO-LUMO gaps, dipole moments) relevant to receptor binding. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding modes. Pharmacophore mapping (Schrödinger Phase) further prioritizes analogs with enhanced affinity .
Q. How do substituents on the pyrrolidine ring influence metabolic stability in vivo?
Metabolic stability studies in liver microsomes (human/rat) reveal:
- Allyl groups reduce oxidative metabolism compared to unsubstituted analogs.
- Electron-withdrawing substituents (e.g., fluorine) on the phenyl ring enhance plasma half-life. Data should be cross-validated with CYP450 inhibition assays to rule out enzyme interactions .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
Variability often stems from ligand choice (e.g., dppe vs. PPh₃), solvent purity, or catalyst aging. Reproducibility requires:
- Strict adherence to anhydrous conditions (use of molecular sieves).
- Pre-activation of Pd catalysts with reducing agents (e.g., DIBAL-H).
- Detailed reporting of reaction parameters (e.g., stirring rate, inert gas flow) .
Q. What analytical strategies resolve overlapping signals in NMR spectra of regioisomeric mixtures?
- Use 2D NMR (COSY, HSQC) to correlate protons and carbons.
- Apply diffusion-ordered spectroscopy (DOSY) to differentiate isomers by molecular weight.
- Compare experimental data with DFT-predicted chemical shifts (e.g., using ACD/NMR Predictor) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
